molecular formula C7H7FN2O2 B2651981 Methyl 2-amino-5-fluoroisonicotinate CAS No. 1380331-29-2

Methyl 2-amino-5-fluoroisonicotinate

Cat. No.: B2651981
CAS No.: 1380331-29-2
M. Wt: 170.143
InChI Key: GXSMXRUOAVEHMS-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridine derivatives are a critically important class of heterocyclic compounds in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into a pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This is attributed to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.

Methyl 2-amino-5-fluoroisonicotinate is strategically positioned within this chemical space. The presence of a fluorine atom at the 5-position of the pyridine ring enhances the molecule's electrophilic character at specific positions, thereby influencing its reactivity. The 2-amino group and the 4-methoxycarbonyl group further modulate the electronic properties of the pyridine ring and provide reactive handles for a variety of chemical transformations. This trifunctionalized scaffold allows for selective modifications, making it a versatile tool for the construction of highly substituted pyridine-based molecules.

Significance as a Precursor for Advanced Chemical Entities

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and often biologically active molecules. The presence of three distinct functional groups—the amino group, the fluorine atom, and the methyl ester—offers multiple avenues for chemical elaboration.

The amino group can readily undergo a variety of reactions, including acylation to form amides, condensation with aldehydes or ketones to yield Schiff bases, and participation in cross-coupling reactions. The fluorine atom, while generally stable, can be susceptible to nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functionalities, or it can participate in reactions such as amidation.

This multi-faceted reactivity allows chemists to use this compound as a starting material to construct a diverse array of advanced chemical entities with potential applications in drug discovery and crop protection. Preliminary research suggests that derivatives of this compound may exhibit antimicrobial or anticancer activities. smolecule.com Its structural motifs are found in various biologically active compounds, highlighting its potential as a lead compound in the development of new therapeutic agents and agrochemicals. smolecule.com

Synthesis and Reactivity

Several synthetic routes to this compound have been explored, each with its own advantages. The reactivity of this compound is characterized by the interplay of its three functional groups, enabling a range of chemical transformations.

One common synthetic approach is a multi-step synthesis that involves the transformation of intermediate compounds through a series of reactions, including esterification and amination. smolecule.com Another potential method is the direct amination of 5-fluoroisonicotinic acid derivatives. smolecule.com Furthermore, the fluorination of a pre-existing methyl 2-aminoisonicotinate scaffold using electrophilic fluorinating agents like Selectfluor is a viable strategy. smolecule.com

The reactivity of this compound is a key aspect of its utility as a building block. The nucleophilic amino group can be readily acylated to form amides, which may possess enhanced biological activity. smolecule.com Condensation reactions with aldehydes or ketones can produce Schiff bases, which are valuable intermediates in organic synthesis. smolecule.com The fluorine atom can also undergo nucleophilic substitution under specific reaction conditions, allowing for the introduction of a variety of other substituents. smolecule.com

Below are some of the key reactions that this compound can undergo:

Reaction TypeReagents and ConditionsProduct TypePotential Applications
Acylation Acyl chlorides or anhydrides, baseAmidesSynthesis of biologically active compounds
Condensation Aldehydes or ketones, acid or base catalystSchiff bases (Imines)Intermediates for further transformations
Nucleophilic Aromatic Substitution Strong nucleophiles, specific conditions5-substituted 2-aminopyridine (B139424) derivativesIntroduction of diverse functional groups

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSMXRUOAVEHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Potential of Methyl 2 Amino 5 Fluoroisonicotinate

Functional Group Interconversions and Derivatization

The distinct reactivity of the amine, ester, and pyridine (B92270) functionalities allows for a range of selective transformations, enabling the synthesis of diverse derivatives.

Reactions at the Amine Moiety (e.g., Acylation, Alkylation, Diazotization)

The 2-amino group is a primary site for nucleophilic reactions, allowing for the straightforward introduction of various substituents.

Acylation: The amino group readily undergoes acylation with acid chlorides or activated carboxylic acids to form the corresponding amides. This reaction is frequently employed in the synthesis of pharmacologically active molecules. For instance, Methyl 2-amino-5-fluoroisonicotinate can be acylated with hydroxy acids, which are first converted to their acid chlorides in situ using reagents like oxalyl chloride, in the presence of a base such as triethylamine or pyridine google.com. This transformation is a key step in building more complex molecular architectures.

Alkylation: While direct N-alkylation of the exocyclic amine can be challenging to control, this moiety can be modified through various synthetic strategies. In related aminopyridine systems, N-alkylation has been achieved using methods like reductive amination or by employing protecting groups to control reactivity.

Diazotization: The amino group on the pyridine ring can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. In a process analogous to the synthesis of 2-amino-5-fluoropyridine, the amino group can be transformed into a diazonium tetrafluoroborate salt. organic-chemistry.orgwikipedia.orgresearchgate.net This intermediate can then undergo reactions such as the Schiemann reaction, where thermal decomposition introduces a fluorine atom, or other Sandmeyer-type reactions to install chloro, bromo, or cyano groups.

ReactionReagentsProduct TypeTypical Yield (Analogous Systems)
AcylationAcid Chloride, BaseAmideGood to Excellent
DiazotizationNaNO₂, HBF₄Diazonium Salt81-87% organic-chemistry.orgresearchgate.net
Schiemann ReactionHeatFluoro-pyridine51-65% organic-chemistry.orgresearchgate.net

Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)

The methyl ester at the 4-position is susceptible to nucleophilic acyl substitution and reduction, providing access to other important functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-fluoroisonicotinic acid, under either acidic or basic conditions. This carboxylic acid serves as a crucial intermediate for forming amides via coupling reactions or for other derivatizations.

Transesterification: In the presence of an alcohol and a suitable catalyst, the methyl ester can be converted to other esters. This reaction allows for the modification of the ester group to alter the physical or chemical properties of the molecule.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to 2-amino-5-fluoro-4-(hydroxymethyl)pyridine, a useful synthetic intermediate.

Strategic Modifications of the Pyridine Nucleus

Beyond the functional groups, the pyridine ring itself can be modified. The nitrogen atom in the pyridine ring can undergo alkylation to form a pyridinium salt. For example, reaction with ethyl bromoacetate leads to the formation of the corresponding pyridinium bromide salt, which can be a precursor for creating fused heterocyclic systems like imidazopyridines. google.com

Nucleophilic and Electrophilic Aromatic Substitution on the Pyridine Core

The electronic nature of the substituted pyridine ring dictates its behavior in aromatic substitution reactions. The presence of the electron-withdrawing fluorine atom and ester group, combined with the electron-donating amino group, creates a complex substitution pattern.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orglibretexts.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orglibretexts.org For pyridine derivatives, various groups, including amides, carbamates, and halogens, can act as DMGs. nih.govharvard.edu

In this compound, the primary amino group would likely first be protected, for instance as a pivaloyl amide, to serve as an effective DMG. rsc.org The fluorine atom can also act as a moderate directing group. The competition between these potential directing groups would determine the site of lithiation. In many 2-substituted pyridines, metalation occurs at the 3-position. google.com A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been successfully applied to various fluoro- and carboxamide-substituted pyridines, allowing for the synthesis of complex azabiaryls. nih.gov

Directing Group (on Pyridine)Position of LithiationComments
2-CONR₂C-3Strong directing group
2-NHCORC-3Strong directing group after N-H deprotonation
3-FC-2 or C-4Moderate directing group
4-COORC-3Weak directing group

Halogen-Dance Reactions and Related Rearrangements

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. nih.gov This reaction is typically observed with heavier halogens like bromine and iodine. The C-F bond is generally very strong, and fluorine atoms on pyridine rings are known to be poor migrating groups in halogen dance reactions. Instead, fluorine often acts as a directing metalation group, facilitating lithiation at an adjacent position without migrating itself. Therefore, a classic halogen dance involving the fluorine atom on this compound is considered highly unlikely under standard conditions. Research on dihalopyridines, including fluoro-iodopyridines, has shown that under specific continuous-flow conditions with lithium diisopropylamide (LDA), a halogen dance can be induced where the iodine atom migrates, while the fluorine atom remains in its position. nih.govharvard.edu

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical reactivity of "this compound" that strictly adheres to the requested outline.

The search for specific, documented examples of "this compound" or its halogenated derivatives undergoing the specified reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, annulation reactions to form fused pyridine systems, and cycloaddition reactions—did not yield any detailed research findings or data.

The available literature discusses these named reactions in a general context or with other pyridine derivatives, but lacks the specific application to "this compound" that is required to fulfill the prompt's instructions for a focused and scientifically accurate article. Fulfilling the request would require presenting information that is not specifically about the target compound, thereby violating the core instruction to focus solely on the requested topics for "this compound."

Applications of Methyl 2 Amino 5 Fluoroisonicotinate in Complex Molecule Synthesis

Role as a Key Building Block in Pharmaceutical and Agrochemical Intermediates

Methyl 2-amino-5-fluoroisonicotinate serves as a crucial starting material for the synthesis of more complex molecules used in the pharmaceutical and agrochemical industries. Chemical intermediates are essential precursors for Active Pharmaceutical Ingredients (APIs). nbinno.com The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into organic molecules can dramatically alter their biological properties, including metabolic stability and binding affinity.

In the agrochemical sector, intermediates are fundamental raw materials for producing pesticides and other plant protection products. gugupharm.com The quality of these intermediates directly influences the efficacy and safety of the final agrochemical products. gugupharm.com Substituted pyridines, such as 2-amino-5-methyl-pyridine, are known intermediates for herbicides. google.comgoogle.com Given its structural similarities, this compound is a valuable precursor in this field. For instance, the related compound 2-amino-5-fluoropyridine is a key intermediate in the synthesis of LBM415, a peptide deformylase inhibitor. researchgate.net

Synthesis of Biologically Relevant Heterocyclic Scaffolds

The reactivity of this compound allows for the construction of various heterocyclic systems, which are core components of many biologically active compounds.

Pyridine-Fused Systems with Potential Biological Relevance

The 2-aminopyridine (B139424) moiety within this compound is a common precursor for creating fused heterocyclic systems. Reactions targeting the amino group and the adjacent ring nitrogen can lead to the formation of bicyclic structures like imidazo[1,2-a]pyridines. These scaffolds are prevalent in medicinal chemistry. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridines can be achieved through the reaction of 2-aminopyridines with acetophenones, a transformation catalyzed by copper(I). organic-chemistry.org Another approach involves the reaction of 2-aminopyridines with α-haloketones.

Examples of Reactions Leading to Fused Pyridine (B92270) Systems

Reactant 1Reactant 2Resulting ScaffoldCatalyst/Conditions
2-Aminopyridine derivativeα-HaloketoneImidazo[1,2-a]pyridineTypically thermal
2-Aminopyridine derivativeAcetophenoneImidazo[1,2-a]pyridineCuI, aerobic oxidation

Fluorinated Analogues of Active Pharmaceutical Ingredients and Ligands

The strategic placement of fluorine atoms can enhance the pharmacological profile of a drug candidate. mdpi.com this compound provides a direct route to incorporate a fluorine atom onto a pyridine ring, a common scaffold in pharmaceuticals. The synthesis of α-fluoroalkyl-α-amino acids, for example, highlights the importance of fluorinated building blocks in medicinal chemistry. mdpi.com This compound can be used to generate fluorinated versions of existing APIs or novel ligands for biological targets, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties.

Construction of Pyrazole Derivatives for Medicinal Chemistry Research

Pyrazole and its fused derivatives are recognized for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. beilstein-journals.orgsemanticscholar.org 5-Aminopyrazoles are particularly useful precursors for synthesizing fused pyrazole systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgmdpi.com While this compound is a pyridine, its functional groups offer pathways to pyrazole-containing structures. For example, the amino group can react with 1,3-dielectrophiles, a common strategy for constructing pyrazole rings. The condensation of 5-aminopyrazoles with various bielectrophilic compounds is a key method for creating fused heterocyclic systems. researchgate.net

Common Fused Heterocycles Synthesized from 5-Aminopyrazoles

Fused SystemGeneral Synthetic Approach
Pyrazolo[3,4-b]pyridinesReaction with β-halovinyl aldehydes or multicomponent reactions. researchgate.net
Pyrazolo[1,5-a]pyrimidinesCondensation with 1,3-dicarbonyl compounds or their equivalents. mdpi.com
Pyrazolo[5,1-c] researchgate.netmdpi.combioorganica.com.uatriazinesDiazotization followed by coupling with active methylene compounds. mdpi.com

Contribution to Advanced Material Precursors and Functional Molecules

While the primary applications of this compound are in life sciences, its structure is also relevant to materials science. The synthesis of coumarin-based isomeric tetracyclic pyrazolo[3,4-b]pyridines has been reported, and the resulting compounds were studied for their fluorescence properties. semanticscholar.org The electron-rich nature of the aminopyridine ring, modified by the electron-withdrawing fluorine and ester groups, can be exploited to create molecules with specific electronic and photophysical properties for use in organic electronics or as chemical sensors.

Strategic Intermediate in Total Synthesis of Complex Natural Products

The total synthesis of natural products often requires the assembly of complex molecular architectures from simpler, functionalized building blocks. unimelb.edu.au Amino acids and their derivatives are important intermediates in the synthesis of a variety of natural products. mdpi.comgrantome.com Diversity-oriented synthesis is a strategy used to generate libraries of molecules with diverse structures from a common starting material, often inspired by natural product scaffolds. mdpi.com Although specific examples of the use of this compound in the total synthesis of a complex natural product are not prominently documented, its combination of functional groups makes it a plausible intermediate for the synthesis of alkaloids and other nitrogen-containing natural products. Its fluorinated nature would allow for the synthesis of fluorinated analogues of natural products, a strategy used to probe biological mechanisms or enhance activity.

Computational and Theoretical Studies on Methyl 2 Amino 5 Fluoroisonicotinate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of a molecule. For Methyl 2-amino-5-fluoroisonicotinate, these calculations would reveal fundamental aspects of its structure and potential reactivity.

Key areas of investigation would include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For similar aromatic compounds, this gap is often calculated to be in the range of 4-5 eV.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. This allows for the identification of electron-rich regions (potential sites for electrophilic attack), typically colored in shades of red, and electron-poor regions (potential sites for nucleophilic attack), colored in shades of blue. For this molecule, negative potential would be expected around the pyridine (B92270) nitrogen and carbonyl oxygen, while positive potential might be found near the amino group hydrogens.

Without specific studies, a representative data table cannot be generated. A hypothetical table for this section would typically list parameters like HOMO energy (eV), LUMO energy (eV), HOMO-LUMO gap (eV), and dipole moment (Debye).

Molecular Dynamics Simulations and Conformational Analysis of Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations would provide insight into their dynamic behavior, conformational flexibility, and interactions with their environment (e.g., a solvent or a biological receptor).

Typical analyses in MD studies involve:

Conformational Sampling: Identifying the most stable and frequently occurring conformations (rotamers) of the molecule and its derivatives, particularly concerning the rotation around the ester group and any flexible side chains in derivatives.

Root Mean Square Deviation (RMSD): This metric is used to analyze the stability of the molecule's structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached an equilibrium state.

Solvent Interactions: Investigating how the molecule interacts with solvent molecules, such as the formation of hydrogen bonds between the amino group or carbonyl oxygen and water.

A data table in this section would typically summarize key conformational states, their relative energies (kcal/mol), and population percentages as observed during a simulation. Due to the lack of research, no such data can be provided.

Prediction and Analysis of Reaction Pathways and Energetics

Theoretical calculations are powerful tools for mapping out potential chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations. For this compound, this could involve studying its synthesis or its reactions with other chemical species.

The process generally includes:

Transition State (TS) Searching: Identifying the high-energy transition state structure that connects reactants to products.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state (the activation barrier), which is a key factor in predicting the reaction rate.

Reaction Energy Profile: Plotting the energy of the system along the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products. This helps to understand the thermodynamics and kinetics of the reaction. For instance, studying a potential nucleophilic aromatic substitution on the pyridine ring would involve calculating the energetics of the Meisenheimer intermediate and the final product formation.

A data table for this section would list the calculated activation energies (Ea in kcal/mol) and reaction energies (ΔE in kcal/mol) for proposed reaction steps. No specific data is available for this compound.

Elucidation of Structure-Reactivity Relationships within Derivatized Frameworks

By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties, a structure-reactivity relationship (SRR) can be established. This involves correlating specific structural features with calculated reactivity descriptors.

Key aspects of this analysis would be:

Substituent Effects: Investigating how adding different chemical groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the pyridine ring affects properties like the HOMO-LUMO gap or the charge distribution. For example, adding an electron-withdrawing group would be expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack.

Quantitative Correlation: Developing quantitative models that link calculated parameters (like Hammett constants derived from computational data) to predicted reactivity. This is invaluable for rationally designing new derivatives with tailored chemical properties. Studies on related aromatic systems have successfully correlated calculated Hirshfeld charges on specific carbon atoms with the barrier heights for electrophilic substitution reactions.

A data table here would correlate different substituents on the molecular framework with calculated values for properties like the HOMO-LUMO gap, specific atomic charges, or predicted reaction barriers. As no such systematic study has been published for this molecule, this data cannot be provided.

Future Directions and Emerging Research Avenues in Methyl 2 Amino 5 Fluoroisonicotinate Chemistry

Exploration of Undiscovered Reactivity and Transformation Pathways

While the fundamental reactivity of the amino and fluoro groups is understood, significant opportunities exist to explore novel transformations that leverage the combined electronic effects of the substituents on the pyridine (B92270) ring.

Future research is likely to focus on the regioselective C-H functionalization of the pyridine ring. The directing capabilities of the amino and ester groups could be exploited to achieve novel substitutions at the C-3, C-4, and C-6 positions. Transition-metal catalyzed C-H activation, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, remains a largely unexplored area for this specific molecule. rsc.org Investigating reactions such as direct arylation, alkylation, or amination could lead to a diverse library of complex derivatives that are otherwise difficult to synthesize.

Another promising avenue is the exploration of annulation reactions, where the existing functional groups participate in the formation of new fused ring systems. acs.org For instance, reactions that involve both the 2-amino group and the C-3 position could be used to construct fused pyrimidines or other N-heterocycles, which are prevalent scaffolds in medicinal chemistry.

Furthermore, the reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution (SNAr) reactions could be further explored. While this is a known reaction pathway for fluorinated heterocycles, future work could focus on using a broader range of complex nucleophiles or developing catalytic SNAr processes that proceed under milder conditions. x-mol.netthieme-connect.de The development of methods for the selective fluorination of related pyridine derivatives could also be inspired by classic amination reaction pathways, providing new entries to this and similar compounds. nih.gov

Development of Highly Efficient and Selective Catalytic Systems

The development of bespoke catalytic systems tailored for Methyl 2-amino-5-fluoroisonicotinate will be crucial for unlocking its synthetic potential efficiently and selectively.

Homogeneous Catalysis: Research into transition-metal catalysis for cross-coupling and C-H functionalization reactions is a key area. rsc.org Catalysts based on palladium, rhodium, iridium, and copper could be optimized for specific transformations of this substrate. rsc.orgacs.org For instance, developing chiral catalysts could enable enantioselective reactions, a critical need in pharmaceutical synthesis. numberanalytics.com Ruthenium(II) catalysts have shown promise in enabling SNAr reactions of aminopyridines via a unique π-coordination activation strategy, a methodology that could be extended to this fluorinated analogue. thieme-connect.de

Heterogeneous Catalysis: To enhance sustainability and simplify product purification, future efforts will likely target the development of heterogeneous catalysts. Materials such as zeolites and metal-organic frameworks (MOFs) could be designed to catalyze reactions with high selectivity. numberanalytics.com These solid-supported catalysts offer significant advantages in terms of recyclability and ease of separation from the reaction mixture. numberanalytics.com

Emerging Catalytic Technologies: Photocatalysis and electrocatalysis represent cutting-edge fields that could offer novel reactivity under exceptionally mild conditions. numberanalytics.com Visible-light photocatalysis, for example, could enable radical-mediated functionalizations of the pyridine ring that are complementary to traditional transition-metal catalyzed pathways.

A comparative overview of potential catalytic approaches is presented below.

Catalytic ApproachPotential CatalystsTarget ReactionsKey Advantages
Homogeneous Pd, Rh, Ir, Cu, Ru complexes rsc.orgacs.orgthieme-connect.deC-H Functionalization, Cross-Coupling, AnnulationHigh activity and selectivity, well-defined mechanisms.
Heterogeneous Zeolites, MOFs, Solid-supported metals numberanalytics.comAlkylation, Acylation, Selective TransformationsCatalyst recyclability, ease of separation, process sustainability.
Photocatalysis Organic dyes, Semiconductor materialsRadical-mediated functionalizationMild reaction conditions, unique reactivity pathways.
Electrocatalysis Modified electrodesElectrochemical oxidation/reductionAvoids stoichiometric chemical reagents, precise control.

Integration into Flow Chemistry and Continuous Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control, particularly for the synthesis and functionalization of highly functionalized heterocycles like this compound.

Flow chemistry is exceptionally well-suited for managing reactions that involve hazardous reagents or intermediates, or those that are highly exothermic. numberanalytics.comresearchgate.net The synthesis of pyridine N-oxides, for example, has been shown to be safer and more efficient in continuous flow reactors. researchgate.net The excellent heat and mass transfer in microreactors allows for precise temperature control and can significantly reduce reaction times, often leading to higher yields and purities. numberanalytics.commdpi.com

Future research will focus on developing multi-step, continuous-flow syntheses of complex molecules starting from this compound without the need to isolate intermediates. sci-hub.se This approach streamlines the manufacturing process, reduces waste, and lowers operational costs. The use of packed-bed reactors containing heterogeneous catalysts within a flow system is a particularly attractive strategy, combining the benefits of continuous processing with catalyst recyclability. researchgate.net Microwave-assisted flow synthesis is another emerging technique that can dramatically accelerate reaction rates for pyridine synthesis and functionalization. sci-hub.seresearchgate.net

FeatureBatch ProcessingFlow Chemistry
Safety Higher risk with hazardous reagents/exotherms.Enhanced safety through small reaction volumes and superior heat control. numberanalytics.com
Scalability Often challenging, requires re-optimization.Simpler scale-up by running the system for longer durations. researchgate.net
Efficiency Slower reaction times, potential for side products.Reduced reaction times, improved heat/mass transfer, often higher yields. mdpi.com
Process Control Less precise control over temperature and mixing.Precise, automated control over reaction parameters.
Integration Difficult to integrate multiple reaction steps.Amenable to multi-step, continuous sequences. sci-hub.se

Expanding Applications in Next-Generation Chemical Technologies and Materials Science

The unique electronic and structural properties of this compound make it an attractive building block for advanced materials with tailored functionalities. mdpi.comkaibangchem.com

Polymer Science: The isonicotinate (B8489971) moiety is a well-established component in the design of coordination polymers. mdpi.comnih.govoup.com Future work could involve incorporating this compound into novel polymers. The amino group provides a site for further polymerization or modification, while the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. These fluorinated polymers could find applications as high-performance materials in demanding environments. mdpi.com

Metal-Organic Frameworks (MOFs): The compound serves as an ideal candidate for a functionalized organic linker in the synthesis of MOFs. osti.govunicam.it The carboxylate group can coordinate to metal centers, while the amino and fluoro groups would decorate the pores of the resulting framework. mdpi.comresearchgate.net These functional groups can create specific binding sites for targeted guest molecules, enhancing selectivity in applications such as gas storage (e.g., CO2 capture), chemical separations, or catalysis. osti.govunicam.it The presence of the basic amino group, in particular, could enhance the affinity for acidic gases like CO2. unicam.it

Materials for Electronics and Photonics: Fluorinated aromatic compounds are of growing interest in materials science for applications in organic electronics. mdpi.com The introduction of fluorine can modulate the electronic energy levels (HOMO/LUMO) of a material and enhance its stability. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), photovoltaic devices, or sensors.

Amphiphilic Materials: The quaternization of the pyridine nitrogen in related fluorinated pyridine scaffolds has been shown to produce amphiphilic compounds capable of forming stable nanoparticles and liposomes. rsu.lv This suggests a future research direction for this compound in creating novel drug delivery systems or nanocarriers, where the fluorine and amino groups could be used to tune the material's properties. rsu.lv

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.